

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate physical properties

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Compound of Interest

Compound Name: *tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate*

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An In-depth Technical Guide on **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**

Introduction

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring.^[1] This molecule is a key building block and synthetic intermediate in the field of medicinal chemistry and drug development.^[1] Its structural features, including the chiral center at the 3-position, the reactive hydroxyl group, and the stable Boc protecting group, make it a versatile precursor for the synthesis of a wide range of complex molecules. It is notably used in the development of anticancer agents and sphingosine-1-phosphate (S1P) receptor modulators.^[1]

Physical and Chemical Properties

The physical properties of **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate** are summarized below. While the compound is well-established as a synthetic intermediate, extensive characterization of its bulk physical properties such as boiling point and density is not widely reported in the available literature. Its functional groups suggest it is a polar molecule, with the hydroxyethyl moiety conferring hydrophilic characteristics.^[1]

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[1][2]
Molecular Weight	215.29 g/mol	[1][3]
CAS Number	160132-54-7 (Racemate) 389889-72-9 ((S)-enantiomer) 1212182-03-0 ((R)-enantiomer)	[1][2][4]
Appearance	Not available; related compounds are colorless oils.	[2][5]
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Density	Data not readily available	
Solubility	The hydroxyethyl group confers hydrophilic properties.	[1]
Storage Conditions	Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C.	[2]

Experimental Protocols

The protocols described herein relate to the purification and characterization of **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**, which is typically synthesized as an intermediate and purified for subsequent reaction steps.

Purification by Flash Chromatography

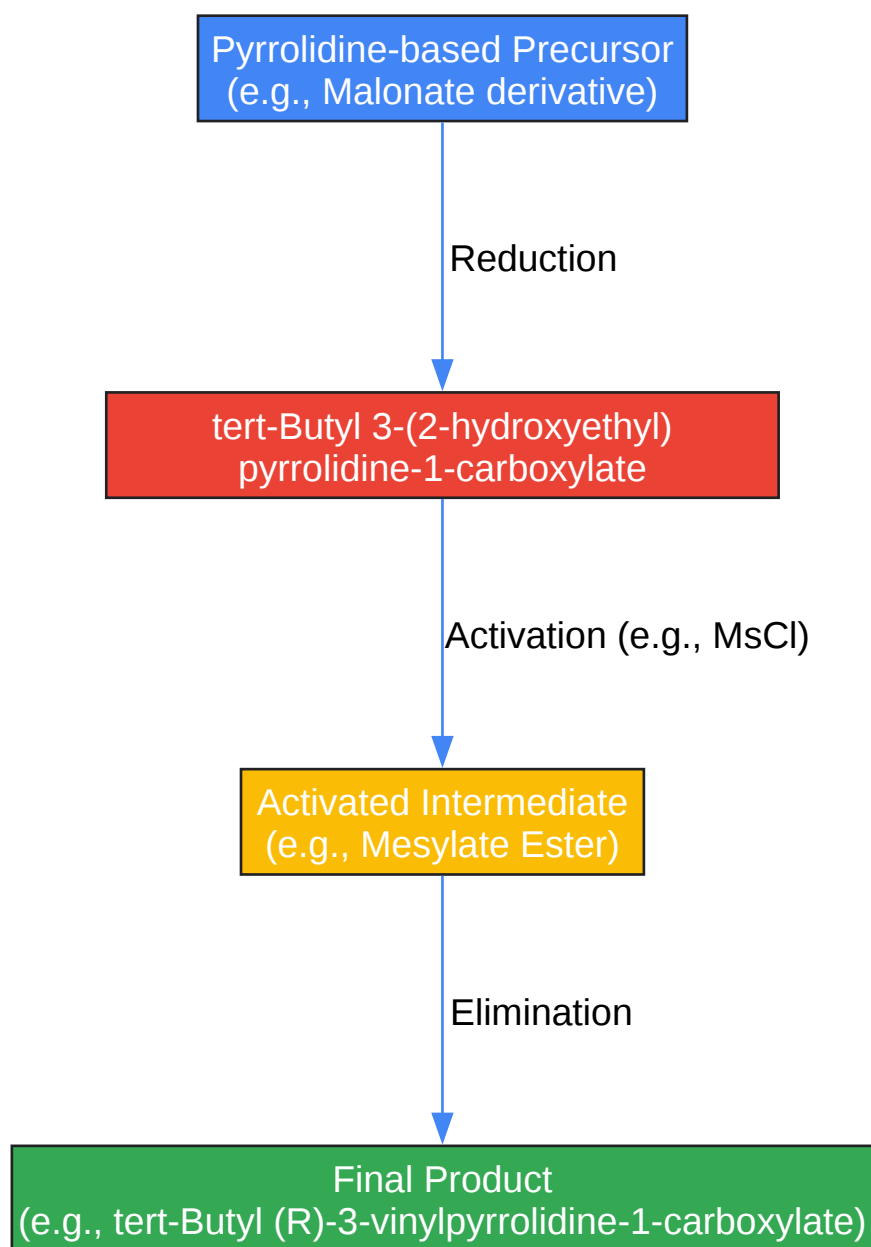
This method is used to isolate the target compound from reaction byproducts and unreacted starting materials.

- Objective: To obtain high-purity **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**.
- Materials:

- Crude reaction mixture containing the target compound.
- Silica gel (for flash chromatography).
- Solvents: Dichloromethane (DCM) and Methanol (MeOH), chromatography grade.
- Procedure:
 - The crude product is concentrated under reduced pressure to remove bulk solvent.
 - The residue is adsorbed onto a small amount of silica gel.
 - A flash chromatography column is prepared with silica gel, packed using a slurry method with an initial non-polar solvent (e.g., 100% DCM).
 - The adsorbed sample is carefully loaded onto the top of the column.
 - The compound is eluted from the column using a gradient of 5% to 10% methanol in dichloromethane.[1]
 - Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
 - Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

Application in Synthesis

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in multi-step organic syntheses.[1] For instance, it is a precursor in the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.[6] The synthetic workflow involves the initial formation of the hydroxyethyl pyrrolidine, which can then be chemically modified. The hydroxyl group can be converted into a leaving group (e.g., a mesylate or tosylate) to facilitate elimination reactions to form the vinyl group.



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Caption: Synthetic pathway illustrating the role of the target compound.

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